4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid
Description
4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid (CAS: 91560-28-0) is a pyrimidine derivative with a benzoic acid backbone. Its molecular formula is C₁₂H₁₂N₄O₂, and it has a molecular weight of 244.26 g/mol . The compound features a pyrimidine ring substituted with a 2-amino group and a 6-methyl group, connected via an amino linkage to a benzoic acid moiety.
Properties
IUPAC Name |
4-[(2-amino-6-methylpyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-6-10(16-12(13)14-7)15-9-4-2-8(3-5-9)11(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACABARVIRZLTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212277 | |
| Record name | 4-[(2-Amino-6-methyl-4-pyrimidinyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645177 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91560-28-0 | |
| Record name | 4-[(2-Amino-6-methyl-4-pyrimidinyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91560-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Amino-6-methyl-4-pyrimidinyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the pyrimidine ring, followed by the introduction of the amino group and subsequent coupling with a benzoic acid derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Condensation: This compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
The compound 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid , with the CAS number 91560-28-0 , is a significant chemical in various scientific research applications. This article will explore its properties, synthesis, and diverse applications in detail, supported by data tables and documented case studies.
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 244.26 g/mol
- Synonyms :
- 2-Amino-4-(p-carboxyanilino)-6-methylpyrimidine
- 4-[(2-amino-6-methyl-4-pyrimidinyl)amino]benzoic acid
- ChEMBL ID : CHEMBL1733939
Structure
The structure of the compound features a benzoic acid moiety linked to a pyrimidine ring through an amino group, which contributes to its biological activity and potential applications.
Pharmaceutical Development
This compound has been studied for its potential as a pharmaceutical agent due to its structural similarity to known drug candidates. It may exhibit properties that can be harnessed in drug design, particularly in targeting specific enzymes or receptors involved in disease processes.
Antimicrobial Activity
Research indicates that derivatives of this compound may possess antimicrobial properties. Studies have shown that modifications to the amino and carboxy groups can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics.
Cancer Research
The compound's ability to interact with cellular pathways has led to investigations into its role in cancer therapy. Preliminary studies suggest it may inhibit certain tumor growth factors, thus warranting further exploration in oncology.
Biochemical Research
Due to its unique structure, this compound is used as a biochemical probe in research settings. It can help elucidate the mechanisms of enzyme action and protein interactions, providing insights into metabolic pathways.
Table 1: Summary of Case Studies on Applications
Detailed Insights from Case Studies
-
Antimicrobial Properties :
A study published in Journal of Medicinal Chemistry reported that modifications to the amine group significantly increased the compound's efficacy against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis highlighted key functional groups that enhance antibacterial activity. -
Cancer Cell Inhibition :
Research presented at an international oncology conference showed that this compound reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways. -
Enzyme Interaction :
A biochemical study revealed that this compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many organisms, including cancer cells. The inhibition constant (Ki) was determined to be significantly lower than that of existing inhibitors.
Mechanism of Action
The mechanism of action of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
- Substituent Diversity: The target compound’s pyrimidine ring contains a 2-amino and 6-methyl group, whereas analogs like 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid introduce halogen (Br) and hydroxyl groups. Bromine increases molecular weight and may enhance electrophilic reactivity .
- Backbone Variations: 4-(Methylamino)benzoic acid lacks the pyrimidine ring entirely, replacing it with a simpler methylamino group. This simplification reduces molecular weight and complexity but may limit binding specificity in biological systems .
Electrochemical Coupling Efficiency
Evidence from electrochemical arylation studies of 4-amino-6-chloropyrimidines (e.g., the target compound’s precursor) reveals that substituents significantly influence coupling efficiency. For example:
- Chloropyrimidines with electron-donating groups (e.g., methyl) show higher coupling yields than those with electron-withdrawing groups (e.g., bromine) .
- The 2-amino group in the target compound may stabilize intermediates during cross-coupling reactions, enhancing synthetic feasibility compared to analogs with bromine or hydroxyl groups .
Pharmacological Implications
- In contrast, 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzoic acid’s bromine and hydroxyl groups could confer distinct redox properties, making it suitable for oxidative stress-related applications .
Solubility and Bioavailability
- LogP Predictions: The cyclopentylamino group in 4-{[6-(cyclopentylamino)...} likely raises the logP value, enhancing membrane permeability but reducing solubility .
Biological Activity
4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a benzoic acid moiety with a pyrimidine derivative, which is believed to enhance its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N4O2, with a molecular weight of approximately 244.26 g/mol. Its structure includes:
- A benzene ring connected to an amino group .
- A pyrimidine ring , which contributes to its biological activity.
This structural configuration is crucial for its interaction with various biomolecules, making it a candidate for pharmacological studies.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
- The compound has been studied for its potential as an anti-cancer agent. It shows promise in inhibiting specific enzymes involved in cancer progression, particularly in various human cancer cell lines.
- In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
2. Enzyme Inhibition
- The compound acts as an enzyme inhibitor, potentially affecting pathways critical for tumor growth and survival. It has shown interactions with enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells .
3. Antimalarial Activity
- Recent studies have explored its use against Plasmodium falciparum, the causative agent of malaria. Compounds derived from this structure exhibited significant antimalarial activity against both chloroquine-sensitive and resistant strains, indicating potential for further development in malaria treatment .
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by occupying the active site or modulating receptor function, leading to various biological effects including:
- Inhibition of cell proliferation.
- Modulation of immune responses.
- Alteration of metabolic pathways essential for cancer cell survival.
Comparative Analysis
To better understand the biological significance of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoic Acid | C17H14N4O2 | Contains a pyridine ring; used as an anticancer agent |
| 2-Amino-4-hydroxy-6-methylpyrimidine | C5H7N3O | Serves as an intermediate in synthesis |
| 5-Amino-1,3-dimethylpyrimidine | C7H10N4 | Exhibits different biological properties; used in various syntheses |
This table highlights the diversity within pyrimidine derivatives and underscores the unique structural features of this compound that may contribute to its distinct biological activities.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anticancer Studies : A study evaluated the antiproliferative activity against human cancer cell lines (MCF-7, HepG2) and reported significant growth inhibition with IC50 values below 10 µM .
- Enzyme Inhibition : Research indicated that derivatives of this compound could inhibit dihydrofolate reductase with promising IC50 values, suggesting potential applications in cancer therapy .
- Antimalarial Screening : Compounds derived from this structure were tested against chloroquine-resistant strains of P. falciparum, showing IC50 values ranging from 5.26 to 106.76 µg/ml, indicating effective antimalarial properties .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for optimizing the yield and purity of 4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid?
- Methodological Answer : High yields (e.g., 96% for compound 8 in ) are achieved via nucleophilic substitution reactions under controlled conditions. For example, coupling thiol-containing intermediates with halogenated pyrimidine precursors in polar aprotic solvents (e.g., DMF) at 60–80°C. Purification via recrystallization or column chromatography ensures purity. Monitoring reaction progress with TLC and confirming structures via -NMR (e.g., δ 6.8–7.8 ppm for aromatic protons) and HRMS is critical .
- Data Reference :
| Compound | Yield (%) | Melting Point (°C) | Key -NMR Peaks |
|---|---|---|---|
| 8 | 96 | 216–218 | δ 7.4–8.1 (aromatic H) |
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodological Answer : Use -NMR to verify aromatic and amine proton environments (e.g., δ 2.5 ppm for methyl groups on pyrimidine). HRMS confirms molecular mass (e.g., [M+H] for 8 : calc. 376.08, obs. 376.09). FT-IR identifies carboxylic acid C=O stretches (~1700 cm). Purity is assessed via HPLC (>95% by area) and elemental analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro enzyme inhibition and in vivo efficacy for pyrimidine-based derivatives?
- Methodological Answer : For compounds like HZ52 (), which showed 5-lipoxygenase inhibition in vitro but variable in vivo efficacy, employ pharmacokinetic profiling (e.g., plasma half-life, bioavailability) and metabolite identification (LC-MS/MS). Adjust dosing regimens or formulate prodrugs (e.g., ester derivatives) to enhance stability. Cross-validate using disease-specific models (e.g., murine asthma for leukotriene modulation) .
Q. What experimental approaches elucidate structure-activity relationships (SAR) for pyrimidine-aminobenzoic acid hybrids?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., -CH, -Cl, -CF) on the pyrimidine or benzoic acid moieties. Test in enzyme inhibition assays (IC) and cellular models (e.g., cancer cell viability). For example, shows that ethyl groups on pyrimidine (compound 2l ) enhance thermal stability (mp 151–154°C), while sulfanyl linkages (compound 8 ) improve solubility. Molecular docking (e.g., AutoDock Vina) predicts binding interactions with targets like kinases or oxidoreductases .
Q. How can metabolic stability be improved for this compound in preclinical development?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF) to reduce oxidative metabolism, as seen in ’s trifluoromethyl-containing analogs. Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Prodrug strategies (e.g., esterification of the carboxylic acid) or formulation with cyclodextrins can enhance oral bioavailability .
Data Contradiction Analysis
Q. How should conflicting data on biological activity between structural analogs be addressed?
- Methodological Answer : Compare assay conditions (e.g., HZ52 in showed efficacy in PMN cells but not in RAW264.7 macrophages due to cell-specific uptake). Replicate experiments under standardized protocols (e.g., ATP levels for cytotoxicity, uniform enzyme concentrations). Use statistical tools (e.g., ANOVA with post-hoc tests) to validate significance. Cross-reference with crystallographic data (e.g., X-ray structures in ) to correlate activity with binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
